REACTION_CXSMILES
|
Cl.[C:2]([NH2:6])(=[NH:5])[CH2:3][CH3:4].C([O:9][C:10](=O)[C:11]#[CH:12])C.[OH-].[K+]>>[CH2:3]([C:2]1[NH:6][C:10](=[O:9])[CH:11]=[CH:12][N:5]=1)[CH3:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)(=N)N
|
Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alcohol
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was kept between 60° C. and 70° C. during the addition
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate for at least 15 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized with acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |